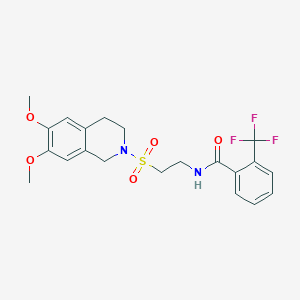

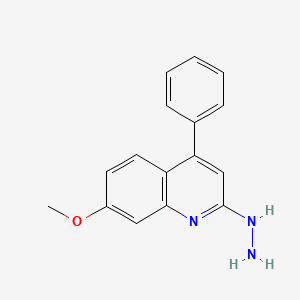

![molecular formula C20H14BrNO2S B2840499 4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide CAS No. 439097-33-3](/img/structure/B2840499.png)

4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C20H14BrNO2S . It is part of a collection of rare and unique chemicals provided for early discovery researchers .

Synthesis Analysis

The synthesis of compounds similar to “4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide” has been reported in the literature. For instance, N-arylethynylsulfonamides can be oxidized into N-sulfonyl-2-aryloxoacetamides directly and efficiently with dimethyl sulfoxide (DMSO) as both an oxidant and solvent with microwave assistance .Scientific Research Applications

Carbonic Anhydrase Inhibition

4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide and its derivatives have been studied for their inhibitory effects on carbonic anhydrase enzymes. Such compounds have been synthesized and evaluated for their potential in inhibiting carbonic anhydrase I and II isoenzymes. This research is significant as carbonic anhydrases are involved in various physiological processes and their inhibition can have therapeutic implications (Gul, Mete, Taslimi, Gulcin, & Supuran, 2016).

Photodynamic Therapy Applications

Research has been conducted on the use of benzenesulfonamide derivatives in photodynamic therapy, particularly in the treatment of cancer. These compounds, when substituted with specific groups, exhibit properties like high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Asymmetric Catalysis

Benzenesulfonamide derivatives are also explored in the field of asymmetric catalysis. For instance, 4-(bromomethyl)benzenesulfonamides have been used as quaternization reagents, showing high enantioselective catalytic activity in asymmetric benzylation reactions. This research contributes to the development of novel catalysts and methodologies in organic synthesis (Itsuno, Yamamoto, & Takata, 2014).

Molecular Electronics

Benzenesulfonamide derivatives are valuable in the field of molecular electronics. They serve as building blocks for molecular wires, playing a crucial role in developing electronic components at the molecular level. The research focuses on efficient synthetic transformations to create oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are essential for molecular electronics (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

properties

IUPAC Name |

4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrNO2S/c21-18-10-14-20(15-11-18)25(23,24)22-19-12-8-17(9-13-19)7-6-16-4-2-1-3-5-16/h1-5,8-15,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOBMGNXBPSHHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

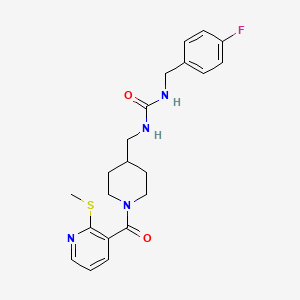

![N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2840423.png)

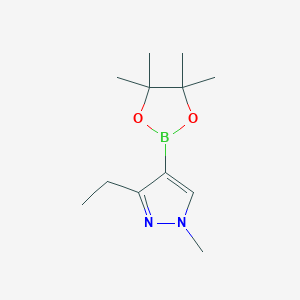

![2-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzonitrile](/img/structure/B2840426.png)

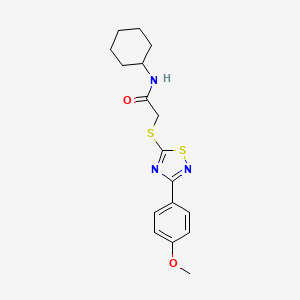

![N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2840429.png)

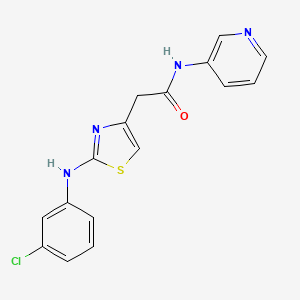

![1-[(Naphthalen-1-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2840432.png)

![1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2840433.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2840434.png)

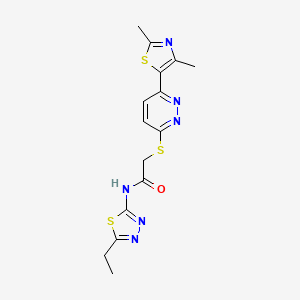

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2840438.png)